molecular formula C12H19N3S B103253 1-Adamantanecarbaldehyde thiosemicarbazone CAS No. 15502-76-8

1-Adamantanecarbaldehyde thiosemicarbazone

Katalognummer: B103253
CAS-Nummer: 15502-76-8
Molekulargewicht: 237.37 g/mol
InChI-Schlüssel: WZZCIXIXWOZLHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Adamantanecarbaldehyde thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones. The adamantane moiety in this compound is a tricyclic hydrocarbon known for its stability and lipophilicity, which enhances the biological activity of the compound.

Vorbereitungsmethoden

1-Adamantanecarbaldehyde thiosemicarbazone can be synthesized through a condensation reaction between 1-adamantanecarbaldehyde and thiosemicarbazide. The reaction typically involves mixing equimolar amounts of the aldehyde and thiosemicarbazide in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the reaction. The resulting product is purified by recrystallization from a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

1-Adamantanecarbaldehyde thiosemicarbazone undergoes various chemical reactions, including:

1. Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the thiosemicarbazone moiety, leading to the formation of sulfoxides or sulfones .

2. Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction primarily reduces the carbonyl group to an alcohol .

3. Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles such as amines or thiols .

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-adamantanecarbaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:

1. Metal Coordination: The thiosemicarbazone moiety can coordinate with metal ions such as copper, iron, and zinc, forming stable complexes. These metal complexes can interfere with cellular processes, leading to cytotoxic effects .

2. DNA Interaction: The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .

3. Enzyme Inhibition: this compound can inhibit enzymes involved in cellular metabolism, such as ribonucleotide reductase, which is essential for DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Adamantanecarbaldehyde thiosemicarbazone stands out due to the presence of the adamantane moiety, which enhances its lipophilicity and stability. This structural feature contributes to its higher biological activity and potential as a drug candidate .

Eigenschaften

CAS-Nummer

15502-76-8

Molekularformel

C12H19N3S

Molekulargewicht

237.37 g/mol

IUPAC-Name

(1-adamantylmethylideneamino)thiourea

InChI

InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16)

InChI-Schlüssel

WZZCIXIXWOZLHW-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N

Isomerische SMILES

C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N

Synonyme

1-Adamantanecarbaldehydethiosemicarbazone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.